

# Physical and chemical properties of N-phenylsulfonyl indoleboronic acid

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## Compound of Interest

Compound Name: *1-(Phenylsulfonyl)-3-indoleboronic acid*

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## N-Phenylsulfonyl Indoleboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-phenylsulfonyl indoleboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining the indole nucleus with a phenylsulfonyl protecting group and a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of N-phenylsulfonyl indoleboronic acid, its synthesis and characterization, key applications, and potential biological significance.

## Core Physical and Chemical Properties

N-phenylsulfonyl indoleboronic acid is a solid at room temperature with properties that can vary slightly depending on the position of the boronic acid group on the indole ring (e.g., 2- or 3-position). The key physicochemical properties are summarized below.

Property	1-(Phenylsulfonyl)-1H-indol-2-ylboronic acid	1-(Phenylsulfonyl)-1H-indol-3-ylboronic acid
CAS Number	342404-46-0 <a href="#">[1]</a>	129271-98-3 <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> BNO <sub>4</sub> S <a href="#">[1]</a>	C <sub>14</sub> H <sub>12</sub> BNO <sub>4</sub> S <a href="#">[2]</a>
Molecular Weight	301.13 g/mol <a href="#">[1]</a>	301.13 g/mol <a href="#">[2]</a>
Appearance	Solid	Solid
Melting Point	125-130 °C	144 °C (decomposes) <a href="#">[2]</a>
Storage	Store at -20°C under an inert atmosphere <a href="#">[1]</a>	Store at 2-8°C <a href="#">[2]</a>

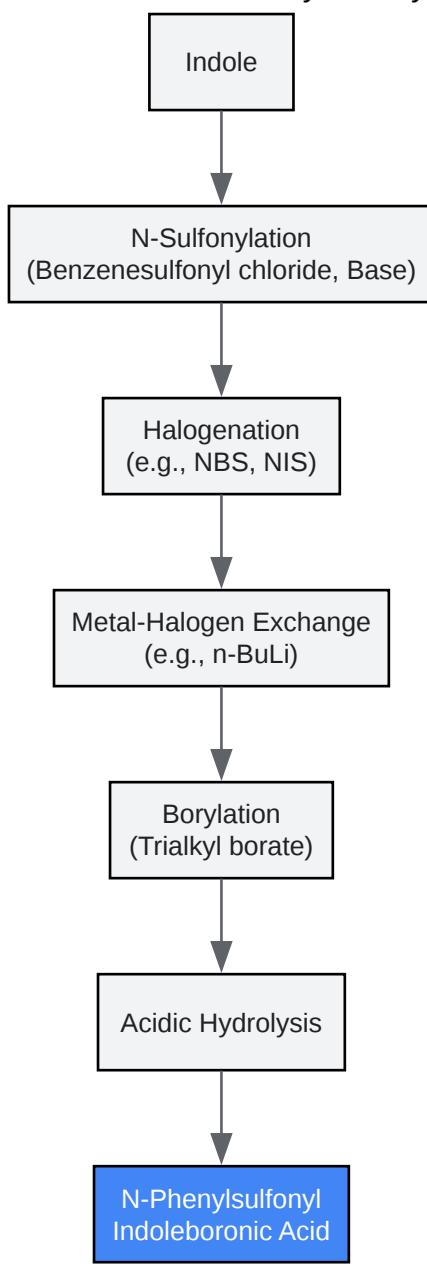
#### Solubility and Stability:

While specific solubility data for N-phenylsulfonyl indoleboronic acid is not extensively reported, boronic acids, in general, exhibit moderate solubility in organic solvents and can be sparingly soluble in water. The phenylsulfonyl group enhances the stability of the indole ring and influences the electronic properties of the molecule, which can improve reaction selectivity and yield in synthetic applications.[\[1\]](#)

## Synthesis and Purification

The synthesis of N-phenylsulfonyl indoleboronic acid typically involves a multi-step process. A general synthetic workflow is outlined below.

## General Synthesis Workflow for N-Phenylsulfonyl Indoleboronic Acid

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Caption: General synthetic route to N-phenylsulfonyl indoleboronic acid.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)indol-2-ylboronic acid (Illustrative)

This protocol is a generalized representation based on common synthetic transformations for preparing arylboronic acids.

- **N-Phenylsulfonylation of Indole:** To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base (e.g., sodium hydride, NaH) at 0°C. After stirring for a short period, add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 1-(phenylsulfonyl)indole.
- **Halogenation at the 2-position:** Dissolve 1-(phenylsulfonyl)indole in a suitable solvent (e.g., carbon tetrachloride). Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) and stir at room temperature, protecting the reaction from light. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer and concentrate to obtain the 2-halo-1-(phenylsulfonyl)indole.
- **Borylation:** Dissolve the 2-halo-1-(phenylsulfonyl)indole in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for a period of time, then add a trialkyl borate (e.g., triisopropyl borate) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Purification:** Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1-(phenylsulfonyl)indol-2-ylboronic acid.

## Characterization

The structure and purity of N-phenylsulfonyl indoleboronic acid are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **$^1\text{H}$  NMR:** The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole and phenylsulfonyl groups. The chemical shifts and coupling constants of the

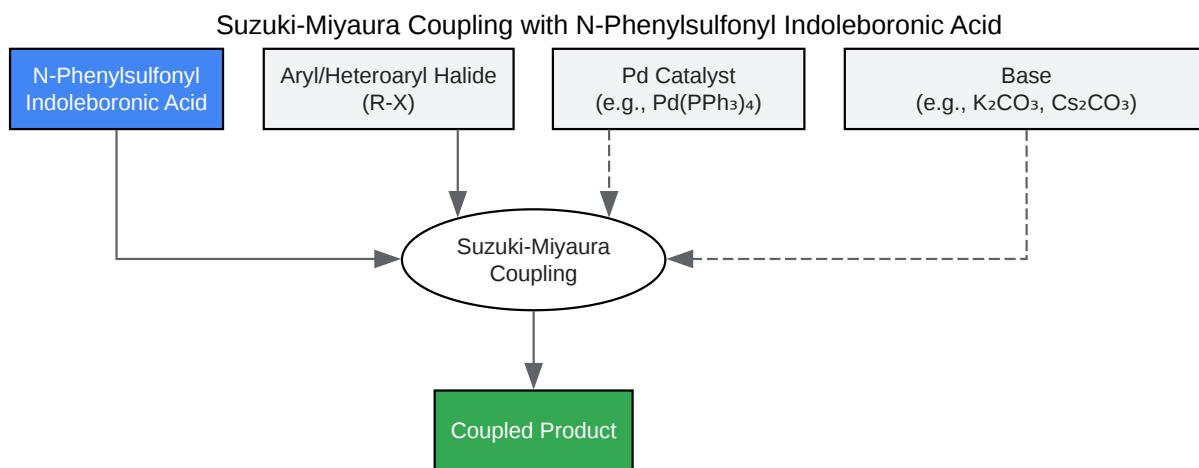
indole protons can confirm the position of the boronic acid substituent.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming the overall structure.
- $^{11}\text{B}$  NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom. [3][4]

While a complete, assigned NMR dataset for N-phenylsulfonyl indoleboronic acid is not readily available in the public domain, spectra of related N-sulfonylated indole derivatives have been reported, providing a basis for spectral interpretation.[5]

## Key Applications: Suzuki-Miyaura Cross-Coupling

The primary application of N-phenylsulfonyl indoleboronic acid is as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2- or 3-position of the indole scaffold.



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Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the cross-coupling of N-phenylsulfonyl indoleboronic acid with an aryl or vinyl halide.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Reaction Setup:** To a flame-dried reaction vessel, add N-phenylsulfonyl indoleboronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.1-1.2 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
- **Reaction Conditions:** The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C. The progress of the reaction is monitored by TLC or LC-MS.
- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

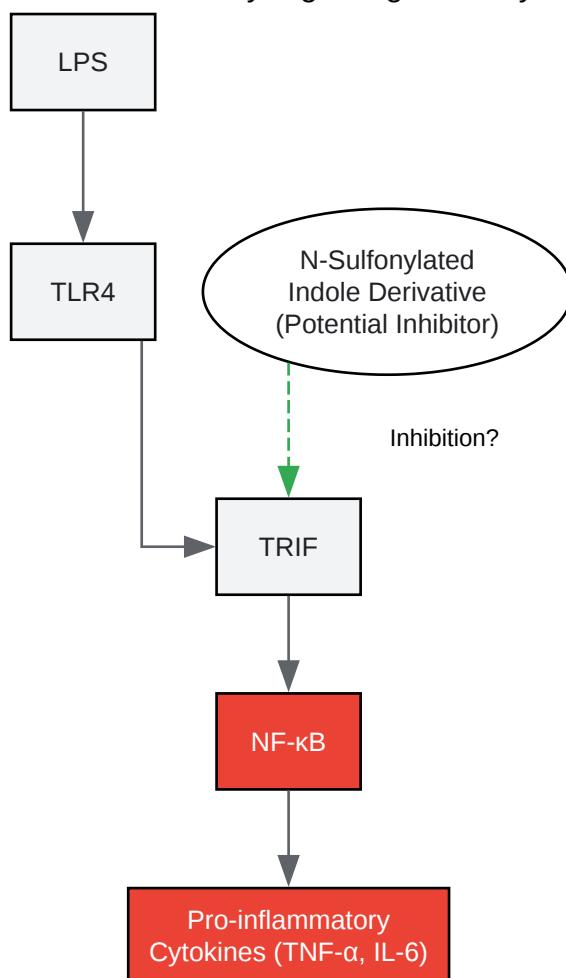
## Biological and Pharmaceutical Relevance

While direct studies on the biological activity of N-phenylsulfonyl indoleboronic acid are limited, the broader class of N-sulfonylated indole derivatives has shown significant promise in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[\[10\]](#)

### Potential Anti-inflammatory Activity:

Several studies have indicated that indole derivatives can exhibit anti-inflammatory properties. [\[11\]](#) The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF- $\kappa$ B pathway.[\[12\]](#)[\[13\]](#) Indole-3-carbinol, a related compound, has been shown to inhibit the LPS-induced inflammatory response by blocking the TRIF-dependent signaling pathway in macrophages.[\[14\]](#) While not directly demonstrated for N-phenylsulfonyl indoleboronic acid, its structural similarity to other anti-inflammatory indoles suggests it could be a valuable scaffold for developing novel anti-inflammatory agents.

## Potential Anti-inflammatory Signaling Pathway Modulation

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## References

- 1. (1-(Phenylsulfonyl)-1H-indol-2-yl)boronic acid [myskinrecipes.com]
- 2. 1-(苯磺酰基)-3-吲哚基硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]

- 4. [11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations](#) - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 5. [application.wiley-vch.de](#) [application.wiley-vch.de]
- 6. [Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation](#) - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. [youtube.com](#) [youtube.com]
- 8. [A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles](#) - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach](#) - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [chemrxiv.org](#) [chemrxiv.org]
- 13. [Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB](#) - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 14. [Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages](#) - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
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